[(2,5-Dimethylphenyl)methyl]phosphonic acid is an organophosphorus compound characterized by its phosphonic acid functional group attached to a substituted aromatic ring. This compound is recognized for its potential applications in various fields, including organic synthesis, biochemistry, and materials science.
This compound is classified under phosphonic acids, which are derivatives of phosphoric acid where one or more hydroxyl groups are replaced by organic groups. The specific structure of [(2,5-Dimethylphenyl)methyl]phosphonic acid allows it to interact with biological systems and participate in chemical reactions typical of phosphonic acids.
The synthesis of [(2,5-Dimethylphenyl)methyl]phosphonic acid can be achieved through several methods:
The molecular structure of [(2,5-Dimethylphenyl)methyl]phosphonic acid consists of a central phosphorus atom bonded to a methyl group and a dimethylphenyl group, along with two oxygen atoms from the phosphonic acid functional group.
[(2,5-Dimethylphenyl)methyl]phosphonic acid can undergo several types of chemical reactions:
The mechanism of action for [(2,5-Dimethylphenyl)methyl]phosphonic acid involves its ability to form strong hydrogen bonds and coordinate with metal ions. This interaction can influence various biochemical pathways. In enzyme inhibition studies, it may bind to an enzyme's active site, effectively blocking its activity.
Spectroscopic methods such as NMR (Nuclear Magnetic Resonance) spectroscopy are often employed to characterize this compound, providing insights into its molecular structure and purity .
[(2,5-Dimethylphenyl)methyl]phosphonic acid has diverse applications across various scientific fields:
This compound's unique structure imparts distinct chemical properties that make it valuable for specific applications in research and industry.
The biosynthesis of all phosphonates, including [(2,5-Dimethylphenyl)methyl]phosphonic acid, initiates with the pivotal C–P bond-forming reaction catalyzed by phosphoenolpyruvate mutase (PepM). This enzyme orchestrates the intramolecular rearrangement of phosphoenolpyruvate (PEP, 5) to phosphonopyruvate (6), establishing the stable C–P linkage fundamental to phosphonate biochemistry [1].
Catalytic Mechanism & Energetics: PepM operates via a ping-pong mechanism involving a transient covalent enzyme-phosphoryl intermediate. The reaction entails the cleavage of PEP's P-O bond and formation of the C-P bond in phosphonopyruvate. This transformation is thermodynamically challenging due to the greater strength of the O-P bond (~335 kJ/mol) compared to the C-P bond (~263 kJ/mol). Consequently, the equilibrium constant (K~eq~) favors PEP over phosphonopyruvate by approximately 100:1. To drive the reaction forward, the subsequent enzymatic step – the decarboxylation of phosphonopyruvate (6) to phosphonoacetaldehyde (7) by phosphonopyruvate decarboxylase (Ppd) – is rendered irreversible [1].
Genetic Marker & Phylogenetics: The pepM gene serves as a highly conserved genetic signature for phosphonate biosynthesis. Its presence within a genomic cluster reliably predicts the organism's capacity to produce C–P compounds. Phylogenetic analysis of pepM sequences can even predict the structural diversity of downstream phosphonate natural products. For instance, specific pepM clades correlate with the potential for methylphosphonate or hydroxymethylphosphonate production, suggesting evolutionary adaptation for specific downstream pathways like that leading to [(2,5-Dimethylphenyl)methyl]phosphonic acid [1].
Table 1: Key Enzymes in Early Phosphonate Biosynthesis Shared by [(2,5-Dimethylphenyl)methyl]phosphonic Acid
Enzyme | Gene Symbol | Reaction Catalyzed | EC Number | Cofactor/Requirement | Role in Pathway |
---|---|---|---|---|---|
Phosphoenolpyruvate Mutase | pepM | PEP → Phosphonopyruvate | 5.4.2.9 | Mg²⁺ | Initial C–P bond formation |
Phosphonopyruvate Decarboxylase | ppd | Phosphonopyruvate → Phosphonoacetaldehyde + CO₂ | 4.1.1.– | Thiamine pyrophosphate (TPP) | Drives PepM reaction forward |
Phosphonoacetaldehyde Dehydrogenase | pdh | Phosphonoacetaldehyde → 2-Hydroxyethylphosphonate (HEP) | 1.2.1.– | NAD⁺/NADH | Prepares HEP for branching pathways |
While MpnS specifically produces methylphosphonic acid (1) from 2-hydroxyethylphosphonate (8), its mechanistic principles are highly relevant to understanding how analogous radical-mediated C–C bond cleavage enzymes might function in the pathway towards [(2,5-Dimethylphenyl)methyl]phosphonic acid. MpnS exemplifies how enzymes repurpose non-heme Fe(II) centers for diverse oxidative transformations [1] [4].
Active Site Architecture & Radical Initiation: MpnS belongs to the cupin superfamily of mononuclear non-heme Fe(II)-dependent oxygenases. Its active site features a unique Fe(II) coordination sphere: two histidine residues (His) and one glutamine residue (Gln), contrasting the typical 2-His-1-carboxylate (Asp/Glu) "facial triad" found in most enzymes of this class, such as hydroxyethylphosphonate dioxygenase (HEPD) or hydroxypropylphosphonic acid epoxidase (HppE). The substrate 8 binds in a bidentate manner via its phosphoryl oxygen and the 2-hydroxyl group. Molecular oxygen (O₂) binds to the Fe(II) center, initiating reduction to superoxide (O₂˙⁻). This facilitates abstraction of the pro-S hydrogen from C2 of 8, generating a substrate-derived ketyl radical [1] [4].
C–C Bond Cleavage & Product Formation: The ketyl radical reduces Fe(III) back to Fe(II), yielding phosphonoacetaldehyde (7). The Fe-bound hydroperoxide attacks this aldehyde, leading to a cascade of reactions involving a highly reactive ferryl-oxo species (Fe(IV)=O). This oxidant abstracts the hydroxyl hydrogen from the substrate, generating an alkoxy radical. This radical undergoes β-scission of the C1–C2 bond, producing a methylphosphonate radical and formate. A final hydrogen atom transfer (HAT) from formate to the methylphosphonate radical yields methylphosphonic acid (1) and CO₂˙⁻, which reduces Fe(III) to Fe(II), completing the catalytic cycle [1].
Divergent Reactivity & Determinants: The fate of the methylphosphonate radical is the critical branch point distinguishing MpnS from HEPD. In MpnS, the Gln ligand (Gln152 in N. maritimus) forms a hydrogen bond to the formate product, holding it proximal to the methylphosphonate radical, enabling the productive HAT. In HEPD, a Glu residue occupies this position and cannot anchor formate effectively, allowing rotation and leading to reaction of the radical with the Fe-bound hydroxide to produce hydroxymethylphosphonate (17). Second-sphere residues (e.g., Ile184 in MpnS vs. Gly184 in S. albus HEPD) further constrain Gln mobility, acting as a steric gatekeeper ensuring the correct radical quenching pathway. Mutagenesis studies (e.g., Y163F/G184I in S. albus HEPD) can convert HEPD activity entirely to MpnS-like activity [1].
The biosynthesis of diverse phosphonates employs distinct Fe(II)-dependent oxygenases that share structural homology but catalyze remarkably different reactions on phosphonate substrates. [(2,5-Dimethylphenyl)methyl]phosphonic acid biosynthesis likely involves analogous, though distinct, oxidative tailoring enzymes [1].
HppE: Catalyzes the dehydrogenation/epoxidation of (S)-2-hydroxypropylphosphonate (18) to form fosfomycin (3), an epoxide antibiotic. It functions as a dehydrogenase, not requiring incorporation of oxygen atoms from O₂ into the product. Earlier proposals of O₂ involvement were incorrect; HppE uses O₂ only to regenerate its active site, requiring an external electron source to reduce O₂ to H₂O [1].
Structural Determinants of Specificity: The divergent outcomes (cleavage vs. epoxidation) stem from subtle active site differences controlling substrate binding, radical intermediates, and oxygen handling:
Phosphonate biosynthetic genes, including those potentially responsible for [(2,5-Dimethylphenyl)methyl]phosphonic acid, are invariably organized within compact operons or gene clusters. Comparative genomics reveals deep evolutionary conservation of core enzymes alongside diversification of tailoring steps [1] [2].
Table 2: Conservation of Phosphonate Biosynthetic Genes Across Microbes
Organism | Phosphonate Product | pepM | mpnS | hepd | hppE | phn (PTT/PAL) | Habitat | Evidence for HGT |
---|---|---|---|---|---|---|---|---|
Nitrosopumilus maritimus | Methylphosphonic Acid | Yes | Yes | No | No | No | Marine Archaeon | Likely |
Pelagibacter ubique | Methylphosphonic Acid | Yes | Yes | No | No | No | Marine Bacterium | Likely |
Streptomyces viridochromogenes | Phosphinothricin-Tripeptide | Yes | No | Yes | No | Yes | Soil Bacterium | Within Actinobacteria |
Kitasatospora phosalacinea | Phosalacine (PAL) | Yes | No | Yes | No | Yes | Soil Bacterium | Within Actinobacteria |
Streptomyces fradiae | Fosfomycin | Yes | No | No | Yes | No | Soil Bacterium | Within Actinobacteria |
Symbiodinium spp. | Unknown (likely MPA) | Yes | Yes | No | No | No | Marine Dinoflagellate (Eukaryote) | Strong (Bacteria → Eukaryote) |
Table 3: Key Genes in Phosphonate Biosynthetic Clusters
Gene | Function | Conservation | Role in [(2,5-Dimethylphenyl)methyl]phosphonic Acid Biosynthesis |
---|---|---|---|
pepM | Phosphoenolpyruvate → Phosphonopyruvate | Universal in phosphonate producers | Essential for initial C–P bond formation |
ppd | Phosphonopyruvate → Phosphonoacetaldehyde | Highly conserved | Drives PepM reaction; produces precursor |
pdh | Phosphonoacetaldehyde → 2-Hydroxyethylphosphonate (HEP) | Common | Produces key branch-point intermediate |
mpnS | HEP → Methylphosphonic Acid | Marine-specific | Not directly involved; pathway requires different tailoring |
hepd | HEP → Hydroxymethylphosphonate | Found in PTT/PAL clusters | Not directly involved; pathway requires different tailoring |
hppE | (S)-2-Hydroxypropylphosphonate → Fosfomycin | Fosfomycin-specific | Not directly involved; pathway requires different tailoring |
phnJ (C–P lyase) | Cleave C–P bond (e.g., MPA → CH₄ + Pᵢ) | Widespread in consumers & some producers | Potential role in phosphate starvation response, not biosynthesis |
Unknown Tailoring Genes | Aryl group biosynthesis & attachment | Variable, cluster-specific | Hypothesized: Enzymes for dimethylphenyl synthesis (e.g., PKS, aromatases) and coupling to phosphono moiety (e.g., radical SAM alkylase, decarboxylase) |
The biosynthesis of [(2,5-Dimethylphenyl)methyl]phosphonic acid remains genetically uncharacterized. Based on established pathways, its cluster would contain the universal pepM, ppd, and likely pdh to generate HEP. Divergence would occur downstream, requiring novel genes for: 1) Biosynthesis of the 2,5-dimethylbenzyl moiety (potentially involving polyketide synthases, prephenate dehydrogenases, or methyltransferases acting on chorismate/shikimate pathway intermediates); and 2) Attachment of this arylalkyl unit to the phosphonate group. This attachment could plausibly occur via enzymatic decarboxylation of a phenylpyruvic acid-like precursor coupled to phosphonoacetaldehyde (7) or phosphonoacetate, or via a radical-mediated alkylation (potentially using a radical SAM enzyme) of a phosphonate anion. Identifying the specific cluster would rely on genomic mining using pepM as a probe, coupled with analysis of neighboring genes encoding plausible tailoring enzymes for aromatic ring construction and C–C bond formation to phosphorus [1] [2].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1